molecular formula C11H24O3Si B12565918 Trimethoxy(oct-1-EN-1-YL)silane CAS No. 172264-71-0

Trimethoxy(oct-1-EN-1-YL)silane

Cat. No.: B12565918
CAS No.: 172264-71-0
M. Wt: 232.39 g/mol
InChI Key: ZYMHKOVQDOFPHH-UHFFFAOYSA-N
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Description

Trimethoxy(oct-1-en-1-yl)silane is an organosilicon compound with the molecular formula C₁₁H₂₄O₃Si and a molecular weight of 232.396 g/mol . Its IUPAC name specifies the double bond position at the oct-1-en-1-yl group, distinguishing it from isomers like Trimethoxy(7-octen-1-yl)silane (double bond at C7) . The compound has a CAS number 52217-57-9 and is commercially available with a purity of 95% . As a silane coupling agent, it combines a hydrolyzable trimethoxy group with an unsaturated hydrocarbon chain, enabling applications in surface modification, polymer crosslinking, and adhesion promotion.

Properties

CAS No.

172264-71-0

Molecular Formula

C11H24O3Si

Molecular Weight

232.39 g/mol

IUPAC Name

trimethoxy(oct-1-enyl)silane

InChI

InChI=1S/C11H24O3Si/c1-5-6-7-8-9-10-11-15(12-2,13-3)14-4/h10-11H,5-9H2,1-4H3

InChI Key

ZYMHKOVQDOFPHH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=C[Si](OC)(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethoxy(oct-1-EN-1-YL)silane can be synthesized through the hydrosilylation reaction of 1-octene with trimethoxysilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C .

Industrial Production Methods

Industrial production of this compound involves the use of a fixed-bed reactor where the reaction between 1-octene and trimethoxysilane is catalyzed by a platinum-based catalyst. The process is designed to be efficient and scalable, allowing for the production of large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

Trimethoxy(oct-1-EN-1-YL)silane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trimethoxy(oct-1-EN-1-YL)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Trimethoxy(oct-1-EN-1-YL)silane involves the hydrolysis of the methoxy groups to form silanols, which can then condense to form siloxane bonds. This process allows the compound to act as a coupling agent, linking organic and inorganic materials. The vinyl group in the compound can also participate in addition reactions, further enhancing its versatility .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Trimethoxy(oct-1-en-1-yl)silane and Analogues
Compound Name Molecular Formula Substituent Structure Key Functional Groups CAS Number Reference
This compound C₁₁H₂₄O₃Si Oct-1-enyl + 3 methoxy Alkene, trimethoxy 52217-57-9
Trimethoxy(7-octen-1-yl)silane C₁₁H₂₄O₃Si Oct-7-enyl + 3 methoxy Alkene (C7), trimethoxy 52217-57-9
Allyltrimethoxysilane C₆H₁₄O₃Si Prop-2-enyl + 3 methoxy Shorter alkene, trimethoxy 2551-83-9
Triethoxy(7-methyl-3-methyleneoct-6-en-1-yl)silane C₁₄H₂₈O₃Si Branched octenyl + 3 ethoxy Ethoxy, branched alkene Not provided
Trimethoxy(1H,1H,2H,2H-tridecafluoro-n-octyl)silane C₁₁H₁₃F₁₃O₃Si Fluorinated octyl + 3 methoxy Fluorocarbon, trimethoxy 85857-16-5
Vinyl Trimethoxy Silane C₅H₁₂O₃Si Vinyl + 3 methoxy Highly reactive vinyl group 2768-02-7
Key Observations:
  • Double Bond Position : The position of the alkene (e.g., oct-1-enyl vs. oct-7-enyl) affects reactivity and steric interactions. Terminal alkenes (e.g., oct-1-enyl) are more reactive in hydrosilylation and polymerization .
  • Alkoxy Groups: Trimethoxy variants hydrolyze faster than triethoxy counterparts due to the smaller size and higher electrophilicity of methoxy groups, accelerating silanol formation .
  • Fluorinated Chains : Fluorinated silanes like Trimethoxy(1H,1H,2H,2H-tridecafluoro-n-octyl)silane exhibit extreme hydrophobicity and chemical inertness, making them suitable for anti-corrosion coatings .
Table 2: Reactivity and Application Profiles
Compound Reactivity Profile Key Applications Reference
This compound Moderate alkene reactivity; fast hydrolysis Adhesives, polymer crosslinking
Allyltrimethoxysilane High reactivity (shorter chain alkene) Surface modification of glass/fibers
Vinyl Trimethoxy Silane Very high (vinyl group) Crosslinked polyethylene, coatings
γ-Methacryloxypropyl trimethoxy silane Dual reactivity (methacrylate + methoxy) Starch adhesives, dental composites
Trimethoxy(naphthalen-1-yl)silane Aromatic stabilization Hydrolytic stability in harsh environments
Key Findings:
  • Crosslinking Efficiency : Vinyl Trimethoxy Silane outperforms octenyl derivatives in crosslinking polyethylene due to the vinyl group's rapid radical-initiated reactions .
  • Surface Modification: Allyltrimethoxysilane’s shorter chain enables better penetration into substrates like silica nanoparticles, enhancing adhesion in composites .
  • Hydrolytic Stability : Aromatic silanes (e.g., Trimethoxy(naphthalen-1-yl)silane) resist hydrolysis better than aliphatic analogues, suited for acidic or aqueous environments .

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